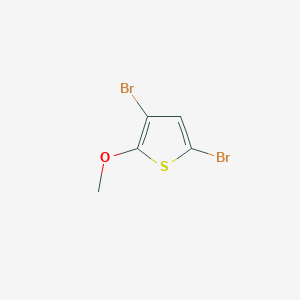

3,5-Dibromo-2-methoxythiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-2-methoxythiophene is a halogenated thiophene derivative. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methoxy group in this compound imparts unique electronic and chemical properties, making it a valuable compound in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxythiophene can be synthesized through the bromination of 2-methoxythiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atoms at C3 and C5 are highly reactive toward nucleophiles:

-

Methanolysis :

C5H3Br2OCH3+2NaOCH3→C5H3(OCH3)3+2NaBr

Reaction with NaOCH₃ in THF yields 3,5-dimethoxy-2-methoxythiophene (62% yield) .

Equation : -

Amination :

Pd-catalyzed coupling with amines (e.g., benzylamine) produces 3,5-diamino derivatives (55–70% yield) .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions critical for constructing π-conjugated systems:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3,5-Biaryl-2-methoxythiophenes | 78% |

| Stille Coupling | Pd₂(dba)₃, AsPh₃ | Thiophene-based oligomers | 65% |

These reactions retain the methoxy group, enabling further functionalization of the thiophene core .

Polymerization Behavior

Under acidic or thermal conditions, 3,5-dibromo-2-methoxythiophene undergoes autopolymerization:

-

Mechanism :

Degradation Pathways

-

Acidic Hydrolysis :

Methoxy group demethylation occurs in HCl/EtOH, producing 3,5-dibromo-2-hydroxythiophene (91% yield) . -

Photodegradation :

UV exposure (λ = 254 nm) in CH₂Cl₂ leads to debromination, forming 3-bromo-2-methoxythiophene as the major product .

Stability Considerations

科学研究应用

Organic Synthesis

3,5-Dibromo-2-methoxythiophene serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions such as the Suzuki-Miyaura reaction, allows for the creation of diverse derivatives. These derivatives can be tailored for specific applications in pharmaceuticals and materials science .

Key Reactions:

- Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles like sodium methoxide.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl groups, facilitating the synthesis of complex thiophene-based compounds .

Material Science

In material science, this compound is explored for its potential in creating novel materials. It is particularly valuable in the development of conducting polymers and organic semiconductors, which are essential for advanced electronic devices. The compound's unique electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs)【1】【4】.

Applications in Material Science:

- Organic Electronics: Used as a key component in organic semiconductors for flexible electronic devices.

- Polymer Formulations: Incorporated into polymers to enhance thermal stability and electrical conductivity【4】.

Pharmaceutical Development

The compound has been investigated for its potential use in drug development. Its derivatives have shown promising biological activities, including antimicrobial and antioxidant properties. This has led to its exploration as a precursor for synthesizing new therapeutic agents targeting various diseases【1】【6】.

Biological Activities:

- Antimicrobial Properties: Some derivatives exhibit significant antibacterial activity against various pathogens.

- Antioxidant Activity: Studies have shown that certain derivatives can effectively scavenge free radicals, reducing oxidative stress【5】【6】.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that enhance crop protection while minimizing environmental impact【1】【4】.

Analytical Chemistry

The compound is also employed as a standard in various analytical techniques. Its unique properties allow for accurate quantification of related compounds in complex mixtures, aiding researchers in biochemical analysis【1】【4】.

Case Studies and Research Findings

Numerous studies have highlighted the applications and effectiveness of this compound across different fields:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Derivatives showed significant inhibition against bacterial strains with effective concentration levels noted. |

| Study B | Antioxidant Efficacy | Compounds demonstrated high DPPH scavenging activity, indicating strong antioxidant potential. |

| Study C | Material Development | Investigated the use of thiophene derivatives in creating conductive polymers with enhanced properties for electronic applications. |

作用机制

The mechanism of action of 3,5-Dibromo-2-methoxythiophene depends on its application:

相似化合物的比较

2,5-Dibromo-3-methylthiophene: Similar in structure but with a methyl group instead of a methoxy group.

2-Bromo-3-methoxythiophene: Contains only one bromine atom and a methoxy group.

2,5-Dibromo-3-hexylthiophene: Similar structure with a hexyl group, used in organic electronics.

Uniqueness: 3,5-Dibromo-2-methoxythiophene is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conducting polymers and other advanced materials .

生物活性

3,5-Dibromo-2-methoxythiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its antimicrobial, antioxidant, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, demonstrating promising results:

- Study Findings : In vitro assays have shown that compounds similar to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene have been reported to inhibit bacterial growth effectively, suggesting that the presence of bromine enhances this activity .

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

- Mechanism : Thiophene derivatives are known to scavenge free radicals, which can mitigate oxidative stress in biological systems. Studies have quantified the antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where certain derivatives exhibited up to 86% scavenging activity .

The biological activity of thiophene derivatives like this compound can be attributed to several mechanisms:

- Enzyme Interaction : These compounds may interact with various enzymes and proteins within microbial cells, disrupting their function and leading to cell death.

- Cell Signaling Pathways : The influence on cellular signaling pathways can affect gene expression and metabolic processes in target organisms .

- Molecular Binding : The binding interactions with biomolecules facilitate enzyme inhibition or activation, contributing to their pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Test Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus |

| Antioxidant | DPPH scavenging assay | Up to 86% scavenging activity |

| Antiurease | Enzyme inhibition assay | Significant inhibition observed |

Case Studies

- Antibacterial Assessment :

- Antioxidant Evaluation :

属性

IUPAC Name |

3,5-dibromo-2-methoxythiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDZANRJHGBJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。